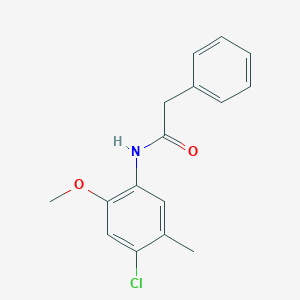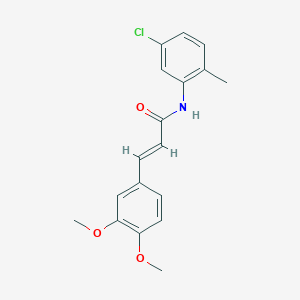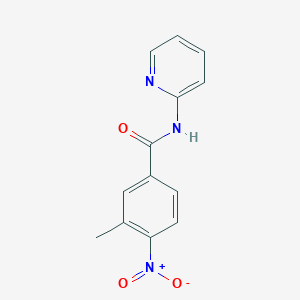![molecular formula C19H18N4O3 B5872369 4-[2-(6-methyl-4-phenyl-2-quinazolinyl)hydrazino]-4-oxobutanoic acid](/img/structure/B5872369.png)
4-[2-(6-methyl-4-phenyl-2-quinazolinyl)hydrazino]-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(6-methyl-4-phenyl-2-quinazolinyl)hydrazino]-4-oxobutanoic acid, commonly known as QNZ-46, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic properties. QNZ-46 belongs to the class of quinazoline derivatives, which have been found to exhibit antitumor, anti-inflammatory, and antiviral activities.
作用机制
The mechanism of action of QNZ-46 involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and immune response. QNZ-46 inhibits the activation of NF-κB by preventing its translocation to the nucleus, thereby blocking the expression of its target genes. This leads to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
QNZ-46 has been found to have several biochemical and physiological effects. In cancer cells, QNZ-46 induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death pathway. QNZ-46 also inhibits the phosphorylation of Akt and ERK, which are proteins involved in cell survival and proliferation. Inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are also inhibited by QNZ-46. QNZ-46 has been shown to have low toxicity in normal cells, making it a potential therapeutic agent.
实验室实验的优点和局限性
One of the advantages of using QNZ-46 in lab experiments is its specificity for the NF-κB pathway. This allows for the selective inhibition of NF-κB without affecting other signaling pathways. QNZ-46 has also been shown to have low toxicity in normal cells, making it a safe compound to use in lab experiments. However, one of the limitations of using QNZ-46 is its low solubility in water, which can limit its use in certain assays. The synthesis of QNZ-46 is also a complex process that requires expertise in organic chemistry.
未来方向
There are several future directions for research on QNZ-46. One area of research is the development of more efficient synthesis methods to increase the yield and purity of QNZ-46. Another area of research is the investigation of the potential therapeutic properties of QNZ-46 in other diseases such as autoimmune disorders and neurodegenerative diseases. The combination of QNZ-46 with other therapeutic agents is also an area of research, as it may enhance its efficacy and reduce its toxicity. The elucidation of the molecular targets of QNZ-46 and its downstream effects is also an area of interest for future research.
Conclusion
In conclusion, QNZ-46 is a synthetic compound that has gained interest in scientific research due to its potential therapeutic properties. The synthesis of QNZ-46 is a multi-step process that requires expertise in organic chemistry and analytical techniques. QNZ-46 has been extensively studied for its potential therapeutic properties in various scientific research fields, including cancer research, virology research, and inflammatory diseases. QNZ-46 inhibits the NF-κB pathway, leading to the inhibition of cell proliferation and induction of apoptosis. QNZ-46 has several biochemical and physiological effects, including the inhibition of inflammatory cytokines and the induction of apoptosis in cancer cells. While QNZ-46 has several advantages for lab experiments, its low solubility in water and complex synthesis process are limitations. Future research on QNZ-46 will focus on the development of more efficient synthesis methods, investigation of its potential therapeutic properties in other diseases, and elucidation of its molecular targets and downstream effects.
合成方法
The synthesis of QNZ-46 involves the condensation of 6-methyl-4-phenyl-2-quinazolinamine with hydrazine hydrate followed by the reaction with ethyl acetoacetate. The final product is obtained through acid hydrolysis and crystallization. The purity of QNZ-46 can be enhanced through recrystallization and chromatographic purification. The synthesis of QNZ-46 is a multi-step process that requires expertise in organic chemistry and analytical techniques.
科学研究应用
QNZ-46 has been extensively studied for its potential therapeutic properties in various scientific research fields. In cancer research, QNZ-46 has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. QNZ-46 has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In virology research, QNZ-46 has been found to inhibit the replication of HIV-1 and other viruses.
属性
IUPAC Name |
4-[2-(6-methyl-4-phenylquinazolin-2-yl)hydrazinyl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-12-7-8-15-14(11-12)18(13-5-3-2-4-6-13)21-19(20-15)23-22-16(24)9-10-17(25)26/h2-8,11H,9-10H2,1H3,(H,22,24)(H,25,26)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGYQIRXYSIVNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NNC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B5872312.png)

![2-methyl-5-[2-(1-piperidinyl)ethyl][1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5872323.png)
![N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-furamide](/img/structure/B5872326.png)

![N-(4-methylbenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5872349.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5872355.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B5872364.png)
![4-[(2-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5872372.png)


